1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene and propan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in developing new medications.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride can be compared with other thiophene derivatives:
1-(2-Thienyl)propan-1-amine hydrochloride: Similar structure but different substitution pattern on the thiophene ring.
1-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride: Similar structure but with a shorter carbon chain.
1-(3-Methylthiophen-2-yl)butan-1-amine hydrochloride: Similar structure but with a longer carbon chain.
Biological Activity
1-(3-Methylthiophen-2-yl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 205.75 g/mol. Its structure includes a methylthiophene moiety, which is significant for its biological activity due to the unique electronic properties imparted by the thiophene ring.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It may function as a reuptake inhibitor or releasing agent for neurotransmitters such as norepinephrine and dopamine, thereby modulating their levels in the synaptic cleft and influencing neuronal signaling pathways.
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant protection against seizures in animal models, with some compounds demonstrating an effective dose (ED50) lower than that of established anticonvulsants like valproic acid .
Compound | Test Type | ED50 (mg/kg) | Comparison |
---|---|---|---|
Compound A | MES Test | 62.14 | Lower than VPA (252.7) |
Compound B | 6 Hz Test | 75.59 | Lower than ETX (221.7) |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of related Mannich bases have been evaluated against various cancer cell lines, revealing IC50 values in the range of 8.2 to 32.1 μM. Notably, compounds with structural similarities have shown significant interference with mammalian topoisomerases, which are critical for DNA replication and repair processes .
Antimicrobial Properties
Some studies suggest that compounds derived from similar structures possess antimicrobial activities. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Study on Anticonvulsant Activity
In a comparative study, several derivatives were tested for their ability to prevent seizures in mice. The most promising compound exhibited a significant increase in latency to the first seizure episode compared to controls:
- Control Group : Average latency = 436.8 seconds
- Test Compound : Average latency = 1435 seconds (228% increase, p < 0.001)
This demonstrates the potential efficacy of the compound in seizure management .
Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various analogs on human prostate cancer cells (PC-3). The results indicated that certain compounds significantly reduced cell viability, highlighting their potential as anticancer agents:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound C | 10.5 | PC-3 |
Compound D | 15.7 | HeLa |
These findings underscore the need for further exploration into the therapeutic applications of these compounds .
Properties
IUPAC Name |
1-(3-methylthiophen-2-yl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-3-7(9)8-6(2)4-5-10-8;/h4-5,7H,3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASIXAYLZIETAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CS1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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